trans,trans-3-Hydroxyundeca-4,6-dienoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-3-Hydroxyundeca-4,6-dienoic acid typically involves the use of starting materials such as undecadienoic acid derivatives. The hydroxylation of the double bonds can be achieved through various methods, including catalytic hydrogenation and oxidation reactions . Common reagents used in these reactions include hydrogen peroxide, osmium tetroxide, and other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form saturated alcohols or alkanes.
Substitution: Substitution reactions can occur at the hydroxyl group or the double bonds, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are often employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of saturated alcohols and alkanes.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Scientific Research Applications
Chemistry: trans,trans-3-Hydroxyundeca-4,6-dienoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It is also investigated for its effects on cellular processes and signaling pathways .
Medicine: It is explored for its therapeutic properties and its ability to modulate biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of trans,trans-3-Hydroxyundeca-4,6-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and biological activity . The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways .
Comparison with Similar Compounds
(4E,6E)-3-Hydroxyundeca-4,6-dienoic acid: This compound has a similar structure but differs in the stereochemistry of the double bonds.
4,6-Undecadienoic acid: Lacks the hydroxyl group present in trans,trans-3-Hydroxyundeca-4,6-dienoic acid.
Uniqueness: this compound is unique due to its specific arrangement of functional groups and double bonds.
Properties
IUPAC Name |
(4E,6E)-3-hydroxyundeca-4,6-dienoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h5-8,10,12H,2-4,9H2,1H3,(H,13,14)/b6-5+,8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLPIXWBSJOWSN-BSWSSELBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C/C(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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